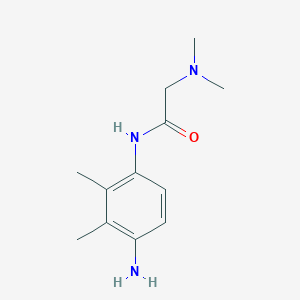![molecular formula C14H10BrN3 B12517129 N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline CAS No. 819858-09-8](/img/structure/B12517129.png)
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline is a compound that features a benzimidazole core, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their extensive range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by bromination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . The process can be summarized as follows:
Condensation Reaction: o-Phenylenediamine reacts with an aldehyde to form the benzimidazole core.
Bromination: The benzimidazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzimidazole oxides.
Reduction: Debrominated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair, leading to its antimicrobial and anticancer properties . The bromine atom enhances its reactivity, allowing it to form covalent bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure and similar biological activities.
N-[(2H-Benzimidazol-2-ylidene)methyl]aniline: Lacks the bromine atom, resulting in different reactivity and applications.
Benzimidazol-2-ylidene Silver Complexes: Known for their antimicrobial properties.
Uniqueness
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline is unique due to the presence of both the benzimidazole core and the bromine atom. This combination enhances its chemical reactivity and broadens its range of applications in various fields .
Properties
CAS No. |
819858-09-8 |
|---|---|
Molecular Formula |
C14H10BrN3 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-(3-bromophenyl)methanimine |
InChI |
InChI=1S/C14H10BrN3/c15-10-4-3-5-11(8-10)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-9H,(H,17,18) |
InChI Key |
YGLBGJNCGNHUJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


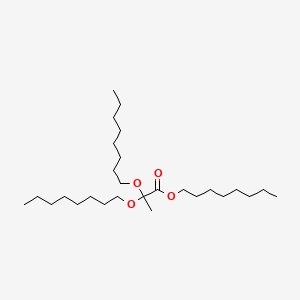
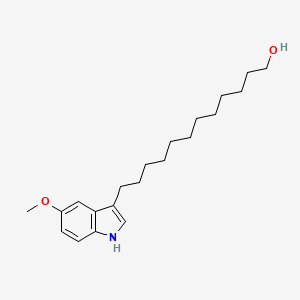
boranyl](/img/structure/B12517058.png)
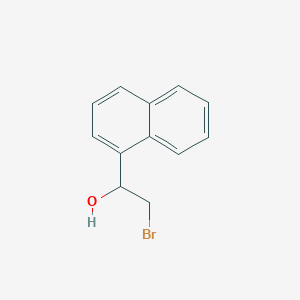
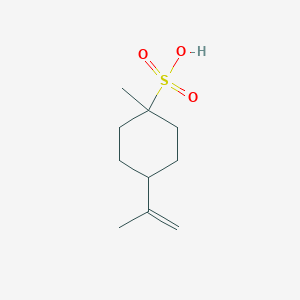
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
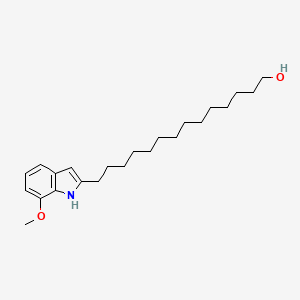
![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)
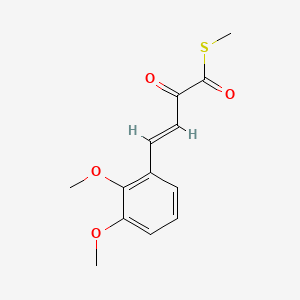
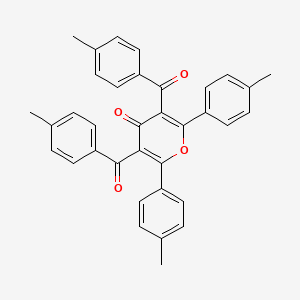
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
